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molecular formula C14H8Cl2N2 B3273745 4-Chloro-2-(2-chlorophenyl)quinazoline CAS No. 59455-92-4

4-Chloro-2-(2-chlorophenyl)quinazoline

Cat. No. B3273745
M. Wt: 275.1 g/mol
InChI Key: XZGWBIXEQOJYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998951

Procedure details

A mixture of 17.5 g of 2-(2-chlorophenyl)quinazolin-4(3H)-one and 130 ml of thionyl chloride was treated as described in Example I with 5 g of dimethylformamide. The mixture was poured into 1000 ml of ice water and stirred until the ice was melted. The solid was collected by filtration and allowed to air-dry overnight. The solid was triturated with 500 ml of boiling cyclohexane. The insoluble solid was removed by filtration and the cyclohexane solution allowed to cool slowly. The solid which separated was collected to give pale yellow needles, m.p. 127°-129°. Recrystallization of the yellow needles from cyclohexane gave 9.9 g of 4-chloro-2-(2-chlorophenyl)quinazoline, m.p. 129.5°-130.5°; ir and nmr spectra were consistent with the assigned structure.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:17][C:16](=O)[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1.S(Cl)([Cl:21])=O>CN(C)C=O>[Cl:21][C:16]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])[N:17]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
130 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
to air-dry overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was triturated with 500 ml of boiling cyclohexane
CUSTOM
Type
CUSTOM
Details
The insoluble solid was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly
CUSTOM
Type
CUSTOM
Details
The solid which separated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
to give pale yellow needles, m.p. 127°-129°
CUSTOM
Type
CUSTOM
Details
Recrystallization of the yellow needles from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=CC=C12)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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